2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies
4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been studied for their crystallographic properties. These compounds, including similar chromene-carboxamides, exhibit unique conformations and crystallization patterns in different space groups, with variations in the orientation of the amide O atom and the pyran ring O atom (Reis et al., 2013).
Synthesis and Biological Properties
Research has explored the synthesis of chromene-carboxamide derivatives and their biological properties. For instance, the synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and their antibacterial properties were investigated (Ramaganesh et al., 2010).
Eco-friendly Synthesis Approaches
Eco-friendly synthesis methods for 2-oxo-2H-chromene-3-carboxamides have been developed, utilizing aqueous solutions and catalytic processes for improved atom economy and yield (Proença & Costa, 2008).
Antimicrobial Applications
Chromene-based N-heterocycles, including 2-oxo-2H-chromene-3-carboxamide derivatives, have shown significant antimicrobial activities in various studies. These compounds have been used as building blocks for new azole systems with high antimicrobial activity (Azab et al., 2017).
Molecular Probes in Radiation Biology
2-oxo-2H-chromene-3-carboxamide derivatives have been developed as molecular probes for detecting hydroxyl radicals produced by radiation in biological systems. These compounds have applications in understanding the impact of radiation at the molecular level (Singh et al., 2008).
Green Chemistry Synthesis
Potassium phthalimide has been used as a catalyst for the synthesis of 2-oxo-2H-chromene-3-carboxamide derivatives, offering an environmentally friendly and cost-effective method (Kiyani & Daroonkala, 2015).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Many chromene derivatives have shown diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial activities . Similarly, compounds containing a phenylmorpholino group are known to have versatile biological activities.
Future Directions
Properties
IUPAC Name |
2-oxo-N-[3-(2-phenylmorpholin-4-yl)propyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-22(19-15-18-9-4-5-10-20(18)29-23(19)27)24-11-6-12-25-13-14-28-21(16-25)17-7-2-1-3-8-17/h1-5,7-10,15,21H,6,11-14,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFSNUPJAVPMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.